6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol
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Overview
Description
6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol is an organic compound characterized by the presence of a nitrophenyl group attached to a hexane chain via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol typically involves the reaction of 4-nitrothiophenol with 6-bromohexane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 4-nitrothiophenol attacks the bromohexane, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been reported to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium hypochlorite can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Nitrophenyl)sulfanyl]phenol
- 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-thiol
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
Uniqueness
6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol is unique due to its specific combination of a hexane chain, a nitrophenyl group, and a thiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
918422-80-7 |
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Molecular Formula |
C12H17NO2S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
6-(4-nitrophenyl)sulfanylhexane-1-thiol |
InChI |
InChI=1S/C12H17NO2S2/c14-13(15)11-5-7-12(8-6-11)17-10-4-2-1-3-9-16/h5-8,16H,1-4,9-10H2 |
InChI Key |
NXLNVAQWPLYZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCCCCS |
Origin of Product |
United States |
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